Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate
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Description
Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C20H18N4O3S and its molecular weight is 394.45. The purity is usually 95%.
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Biological Activity
Methyl 3-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)thiophene-2-carboxylate is a complex organic compound characterized by its unique structural features, which include a thiophene core and azetidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of various diseases.
Chemical Structure and Properties
The compound's molecular formula is C18H20N4O2S, with a molecular weight of 364.44 g/mol. The structure includes:
- A thiophene ring which contributes to its electronic properties.
- An azetidine ring , known for its role in enhancing biological activity.
- A pyrimidine derivative , which is often associated with pharmacological effects.
Anticancer Properties
Research has indicated that compounds containing thiophene and pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the azetidine moiety may enhance these effects by improving binding affinity to target proteins involved in tumor growth.
Antimicrobial Activity
The compound has demonstrated promising antimicrobial properties against a range of pathogens. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function.
Enzyme Inhibition
This compound has been identified as a potential inhibitor of specific enzymes linked to disease progression, such as phosphodiesterases (PDEs). Inhibition of PDEs can lead to increased levels of cyclic nucleotides, which play crucial roles in various signaling pathways.
Case Studies and Research Findings
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest : Induces G1 phase arrest in cancer cells, preventing progression to mitosis.
- Apoptosis Induction : Activates caspase pathways leading to programmed cell death.
- Antibacterial Mechanism : Disrupts bacterial membrane integrity and inhibits protein synthesis.
Properties
IUPAC Name |
methyl 3-[[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-27-20(26)18-15(7-8-28-18)23-19(25)14-10-24(11-14)17-9-16(21-12-22-17)13-5-3-2-4-6-13/h2-9,12,14H,10-11H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQZDMBMTLHRHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.